(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
CAS No.: 52647-07-1
Cat. No.: VC21332312
Molecular Formula: C22H27FO4
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde - 52647-07-1](/images/no_structure.jpg)
CAS No. | 52647-07-1 |
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Molecular Formula | C22H27FO4 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Standard InChI | InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1 |
Standard InChI Key | TYYMPHSFTLTHRI-OHKLHEPBSA-N |
Isomeric SMILES | C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Chemical Identity and Fundamental Properties
(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde belongs to a class of synthetic corticosteroid derivatives. This compound is identified by CAS number 52647-07-1 and has a precise stereochemical arrangement as indicated in its IUPAC name. The molecular formula is C22H27FO4 with a molecular weight of 374.4 g/mol, reflecting its complex steroid-based structure. The compound possesses several functional groups that contribute to its biological activity, including a fluorine atom, hydroxyl groups, and a carbonyl moiety.
The chemical identifiers for this compound provide standardized methods for its representation in chemical databases and literature. These identifiers include InChI notation (InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1) and InChI Key (TYYMPHSFTLTHRI-OHKLHEPBSA-N). The structural complexity of this compound is further represented through its Canonical and Isomeric SMILES notations, which capture both the connectivity and stereochemistry of the molecule.
Physical and Chemical Characteristics
The physical state of this compound is typically a white to off-white crystalline powder. Due to its steroid-based structure, it exhibits limited water solubility but is soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of multiple chiral centers (8S, 10S, 11S, 13S, 14S, 16S) indicates a specific three-dimensional arrangement that is crucial for its biological activity. The (2E)-configuration refers to the geometric isomerism at the double bond connected to the hydroxyacetaldehyde group.
Structural Characteristics and Molecular Architecture
Core Structure and Functional Groups
The compound features a cyclopenta[a]phenanthrene core, which is characteristic of steroid molecules. This tetracyclic structure provides rigidity and serves as a scaffold for the functional groups that contribute to the compound's biological activity. The molecule contains several key functional groups:
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A fluorine atom at position 9
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A hydroxyl group at position 11
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Three methyl groups at positions 10, 13, and 16
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An oxo (ketone) group at position 3
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A hydroxyacetaldehyde group with an E-configuration at position 17
The presence of these functional groups in specific stereochemical arrangements is crucial for the compound's interaction with biological targets, particularly glucocorticoid receptors.
Stereochemistry and Conformation
The compound's stereochemistry is defined by six chiral centers with S-configuration (8S, 10S, 11S, 13S, 14S, 16S), which creates a unique three-dimensional structure. The (2E)-configuration refers to the geometric isomerism of the double bond connecting the hydroxyacetaldehyde group to the steroid nucleus. This specific stereochemistry influences the compound's molecular recognition capabilities and its binding affinity for target receptors.
The conformational arrangement of the cyclopenta[a]phenanthrene rings follows the typical chair-boat-chair-envelope pattern seen in steroids, which positions the functional groups in specific spatial orientations that are essential for receptor recognition and binding.
Mechanism of Action and Molecular Targets
Receptor Interactions
Similar to other corticosteroid derivatives, (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde primarily interacts with glucocorticoid receptors. Upon binding to these receptors, it induces conformational changes that modulate gene transcription. The presence of the 9-fluoro group enhances the compound's glucocorticoid activity, while the 11-hydroxy group contributes to its mineralocorticoid properties.
Biochemical Pathways
The formation of this enol aldehyde from corticosteroids occurs via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement. Once formed, the compound follows typical glucocorticoid signaling pathways:
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Diffusion across the cell membrane
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Binding to cytoplasmic glucocorticoid receptors
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Translocation of the receptor-ligand complex to the nucleus
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Interaction with glucocorticoid response elements (GREs) in DNA
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Modulation of gene transcription leading to altered protein synthesis
This cascade of events results in the regulation of inflammatory and immune responses, making this compound potentially valuable for anti-inflammatory applications.
Molecular Effects
The primary molecular effects of this compound's action are anti-inflammatory. By binding to glucocorticoid receptors, it modulates the immune response and reduces inflammation through several mechanisms:
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Inhibition of pro-inflammatory cytokine production
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Reduction of inflammatory mediator synthesis
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Suppression of immune cell activation and proliferation
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Alteration of cell adhesion molecule expression
These effects contribute to the compound's potential therapeutic value in conditions characterized by excessive inflammation.
Biological Activity and Pharmacological Profile
Anti-inflammatory Properties
As a steroid derivative, this compound exhibits significant anti-inflammatory effects through its interaction with glucocorticoid receptors. Research indicates that it can reduce the production of inflammatory cytokines and modulate immune cell function. The presence of the 9-fluoro group enhances its anti-inflammatory potency compared to non-fluorinated analogs.
Therapeutic Area | Potential Application | Mechanism |
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Inflammatory Disorders | Treatment of chronic inflammation | Inhibition of pro-inflammatory cytokines |
Autoimmune Diseases | Modulation of immune response | Suppression of immune cell activation |
Pain Management | Analgesic effects | Inhibition of pain mediators and pathways |
Hormonal Disorders | Regulation of endocrine function | Interaction with steroid hormone receptors |
Cancer Research | Potential antitumor activity | Modulation of cell proliferation pathways |
Pharmacokinetic Considerations
The lipophilic nature of this compound suggests favorable absorption characteristics, particularly through lipid membranes. Like other steroid derivatives, it likely undergoes phase I and phase II metabolism in the liver, involving cytochrome P450 enzymes and conjugation processes. The presence of hydroxyl groups in the molecule provides sites for possible glucuronidation or sulfation, which would enhance its water solubility and facilitate excretion.
Research Applications and Scientific Significance
Pharmaceutical Research Applications
This compound has significant potential as a research tool in pharmaceutical development. Its unique structural features make it valuable for studying structure-activity relationships in corticosteroid derivatives. Researchers can use this compound to investigate the effects of specific stereochemistry and functional group arrangements on biological activity, potentially leading to the development of novel therapeutic agents with enhanced efficacy or reduced side effects.
Synthetic Methodology Development
The complex structure of this compound presents challenges in chemical synthesis, making it an interesting target for developing and refining synthetic methodologies. Researchers can explore various approaches to establish the correct stereochemistry at multiple chiral centers and introduce the specific functional groups in the desired arrangements. These synthetic studies contribute to the advancement of organic chemistry and medicinal chemistry methodologies.
Mode of Action Studies
Investigating how this compound interacts with its biological targets provides insights into the molecular mechanisms of glucocorticoid receptor signaling. Researchers can use this compound to study the structural requirements for receptor binding, the conformational changes induced upon binding, and the downstream effects on gene expression and protein synthesis.
Synthesis Strategies and Considerations
Synthetic Challenges
The synthesis of (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde presents several challenges due to its complex structure:
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Establishing the correct stereochemistry at six chiral centers
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Introducing the fluorine atom at position 9 with the proper orientation
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Forming the (2E)-configuration of the hydroxyacetaldehyde side chain
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Maintaining the stability of sensitive functional groups during multi-step synthesis
Recommended Synthetic Approaches
Based on the available literature, the following approaches are recommended for synthesizing this compound:
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Stereoselective aldol condensation to establish the cyclopenta[a]phenanthrene backbone
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Electrophilic fluorination under inert conditions to introduce the 9-fluoro group
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Wittig reaction with stabilized ylides to ensure (2E)-configuration selectivity
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Validation of intermediate structures via X-ray crystallography and NMR to verify regiochemistry
Quality Control and Analysis
To ensure the purity and correct structure of the synthesized compound, several analytical techniques are essential:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight verification
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X-ray Crystallography for definitive stereochemical assignment
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Chiral HPLC for enantiomeric purity determination
These techniques collectively provide comprehensive characterization of the synthesized compound.
Stability and Degradation Profile
Environmental Stability
The stability of this compound is influenced by various environmental factors, including pH, temperature, light exposure, and oxidizing agents. Understanding these stability parameters is crucial for proper handling, storage, and application in research settings.
Environmental Factor | Stability Characteristics | Recommendations |
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pH | May undergo degradation at extreme pH values; the 11-hydroxy group may undergo oxidation at pH > 10 | Store in buffer solutions with pH 6-8 |
Temperature | Generally stable at refrigerated temperatures; may degrade at elevated temperatures | Store at 2-8°C, protected from heat |
Light | Potential photodegradation due to the presence of unsaturated bonds | Store in amber containers, protected from light |
Oxidation | Susceptible to oxidation, particularly at the hydroxyl groups | Store under inert atmosphere when possible |
Degradation Pathways
The primary degradation pathways for this compound include:
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Oxidation of the 11-hydroxy group
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Hydrolysis of the enol ether linkage
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Isomerization of the (2E)-configuration to the (2Z)-form
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Dehydration reactions involving the hydroxyl groups
Monitoring these degradation pathways is essential for ensuring the stability and integrity of the compound during storage and experimental procedures.
Analytical Methods for Characterization
Spectroscopic Techniques
Several spectroscopic techniques are valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry and configuration of functional groups. Both 1H and 13C NMR spectra are useful for confirming the structure.
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Infrared (IR) Spectroscopy: Helps identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and C=C bonds.
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Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns that can be used to verify the structure.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and stability of the compound:
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High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of the compound and its potential impurities.
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Gas Chromatography (GC): May be used for volatile derivatives or degradation products.
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Thin-Layer Chromatography (TLC): Provides a quick method for monitoring reactions and assessing purity.
X-ray Crystallography
X-ray crystallography offers definitive confirmation of the three-dimensional structure, including the absolute stereochemistry of the six chiral centers and the (2E)-configuration of the side chain. This technique is particularly valuable for this compound due to its complex stereochemistry.
Research Methodology Considerations
In Vitro Studies
When studying this compound in vitro, several methodological considerations are important:
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Solubility: Due to its limited water solubility, appropriate vehicles (e.g., DMSO, ethanol) should be selected, with attention to potential vehicle effects on experimental outcomes.
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Stability in Culture Media: The stability of the compound in various culture media should be assessed prior to conducting cell-based experiments.
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Concentration Range: Determining appropriate concentration ranges that balance efficacy and potential cytotoxicity is crucial for meaningful results.
Experimental Design
Rigorous experimental design is essential for investigating the properties and effects of this compound:
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Controls: Include appropriate positive and negative controls to validate experimental results.
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Replicates: Conduct multiple experimental replicates to ensure reproducibility and statistical significance.
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Time Course Studies: Consider the temporal aspects of the compound's effects, as glucocorticoid-mediated responses often involve changes in gene expression that evolve over time.
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Receptor Specificity: Use receptor antagonists or knockout models to confirm the involvement of specific molecular targets.
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